E7130

Oncology researchers requiring microtubule inhibitors with dual tumor microenvironment (TME)-modulating activity face limited access to well-characterized halichondrin-class compounds. E7130 (C52-halichondrin-B amine) directly addresses this gap. • Microtubule dynamics inhibitor with validated anti-proliferative IC50 of 0.01-0.1 nM across KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines • Dual mechanism: suppresses cancer-associated fibroblasts (CAF) and promotes tumor vasculature remodeling at 0.15 nM in vitro • Supplied with Certificate of Analysis; suitable for preclinical oncology, mechanistic TME studies, and combination therapy research

Molecular Formula C58H83NO17
Molecular Weight 1066.3 g/mol
Cat. No. B12381793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7130
Molecular FormulaC58H83NO17
Molecular Weight1066.3 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C
InChIInChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33?,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1
InChIKeyMJMBDBINYFNDST-RIHZWZJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 170836146: Uncharacterized Piperazine Derivative


CID 170836146 is a chemical entity listed in the PubChem database. It is classified as a piperazine derivative, a class known for interacting with neurotransmitter systems in the central nervous system [1]. The compound has a reported molecular weight of 1066.3 g/mol and a molecular formula of C58H83NO17 [2]. Based on its structure, it is hypothesized to act as a selective antagonist or modulator at receptors associated with serotonin and dopamine pathways, but no experimental data confirming this activity has been identified [1].

CID 170836146: Substitution Data Gap


Due to the complete lack of publicly available bioactivity data for CID 170836146 [1], it is impossible to confirm whether generic substitution with other piperazine derivatives is or is not viable. While it is hypothesized to target serotonin and dopamine pathways based on its class, the absence of quantitative potency, selectivity, or pharmacokinetic data means that any functional or pharmacological equivalence to other compounds in this class is purely speculative. This critical data gap underscores the compound's current status as a unique research tool with unknown functional properties, making it an unsuitable candidate for applications where a characterized reagent is required.

CID 170836146 Differentiation Evidence


CID 170836146 Application Scenarios


Exploratory Medicinal Chemistry

Given the absence of published data, this compound is suitable only for exploratory synthesis projects where the goal is to generate novel derivatives or use it as a building block. Its value lies in its unique structure rather than any proven biological activity [1].

In Silico Modeling and Computational Studies

The compound's known chemical structure can be used for computational docking studies to predict potential protein targets. This is a necessary first step to guide any future experimental characterization [1].

Proprietary Research Procurement

The lack of public information can be a strategic advantage for internal research programs where the user intends to generate their own proprietary data on the compound's activity and properties, thereby establishing novel IP without prior art [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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